Ethyl 4,4,4-trifluoro-3-sulfobutanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-sulfobutanoate is a chemical compound with the molecular formula C₆H₉F₃O₅S. It is characterized by the presence of trifluoromethyl and sulfonate groups, which impart unique chemical properties to the molecule. This compound is primarily used in research and industrial applications due to its reactivity and functional group diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-sulfobutanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with sulfonating agents under controlled conditions. One common method includes the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-sulfobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The sulfonate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated and sulfonated derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-sulfobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-sulfobutanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a reactive intermediate in many chemical reactions. The sulfonate group can form strong interactions with nucleophiles, facilitating various addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 4,4,4-trifluoroacetoacetate
Uniqueness
Ethyl 4,4,4-trifluoro-3-sulfobutanoate is unique due to the presence of both trifluoromethyl and sulfonate groups, which impart distinct reactivity and stability compared to other similar compounds. This dual functionality makes it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-ethoxy-1,1,1-trifluoro-4-oxobutane-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O5S/c1-2-14-5(10)3-4(6(7,8)9)15(11,12)13/h4H,2-3H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZYAPDOXBWSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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